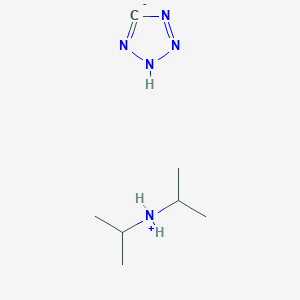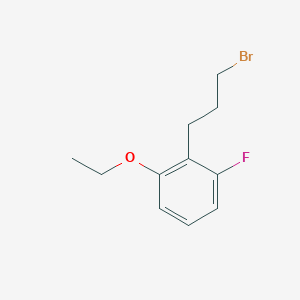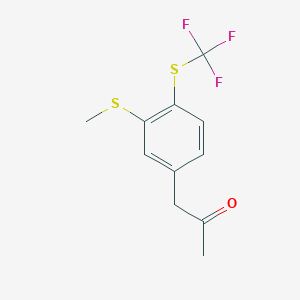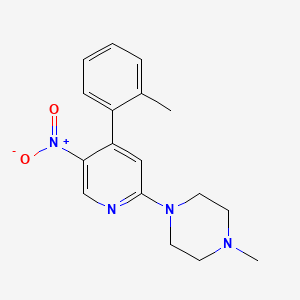
Netupitant ITS-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Netupitant is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the formation of the core structure followed by functional group modifications . The process includes:
Formation of the Core Structure: The initial step involves the formation of the core pyridine structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of netupitant involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions
Netupitant undergoes various chemical reactions, including:
Oxidation: Netupitant can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups present in netupitant.
Substitution: Substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and modified forms of netupitant, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Netupitant ITS-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying NK1 receptor antagonists.
Biology: Investigated for its effects on neurokinin receptors in various biological systems.
Medicine: Primarily used in combination with palonosetron to prevent CINV in cancer patients.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Wirkmechanismus
Netupitant exerts its effects by selectively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system. This inhibition prevents the binding of the endogenous tachykinin neuropeptide substance P, which is associated with the induction of vomiting . The molecular targets and pathways involved include the NK1 receptors and the inositol phosphate signal-transduction pathway .
Vergleich Mit ähnlichen Verbindungen
Netupitant is compared with other NK1 receptor antagonists, such as:
Aprepitant: Another NK1 receptor antagonist used for preventing CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Rolapitant: Another NK1 receptor antagonist with a longer duration of action but different pharmacokinetic properties.
Netupitant’s uniqueness lies in its combination with palonosetron, providing a dual mechanism of action that targets both NK1 and serotonin 3 (5-HT3) receptors, making it highly effective in preventing CINV .
Eigenschaften
Molekularformel |
C17H20N4O2 |
|---|---|
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
1-methyl-4-[4-(2-methylphenyl)-5-nitropyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-3-4-6-14(13)15-11-17(18-12-16(15)21(22)23)20-9-7-19(2)8-10-20/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
WNADRLNHGJPQEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2[N+](=O)[O-])N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


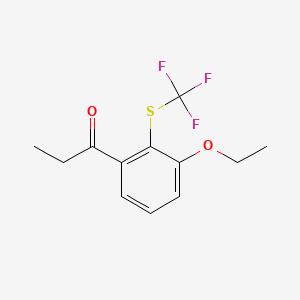

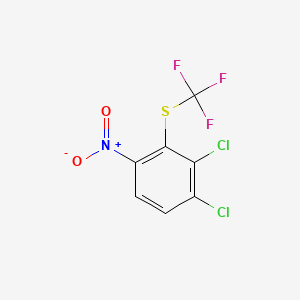
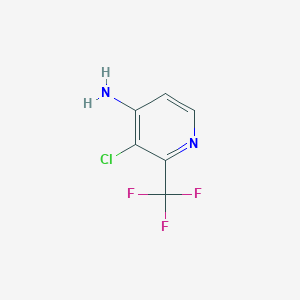
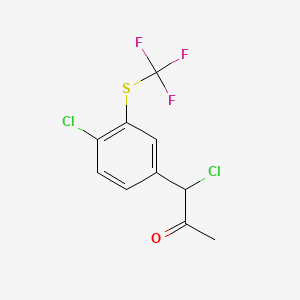
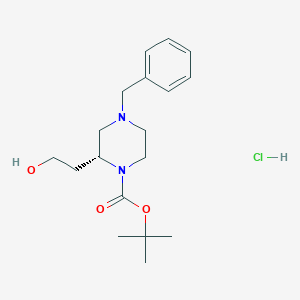

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)

![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)
